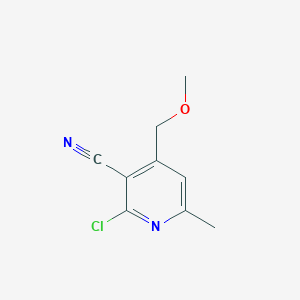![molecular formula C15H12N2O3 B412061 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL](/img/structure/B412061.png)
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL is an organic compound characterized by the presence of a nitro group, an allylideneamino group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-Nitrobenzaldehyde+2-Aminophenol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[3-(4-Amino-phenyl)-allylideneamino]-phenol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(4-Amino-phenyl)-allylideneamino]-phenol: Similar structure but with an amino group instead of a nitro group.
2-[3-(4-Methoxy-phenyl)-allylideneamino]-phenol: Similar structure but with a methoxy group instead of a nitro group.
2-[3-(4-Chloro-phenyl)-allylideneamino]-phenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-[(E)-[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]PHENOL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27g/mol |
Nombre IUPAC |
2-[[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]phenol |
InChI |
InChI=1S/C15H12N2O3/c18-15-6-2-1-5-14(15)16-11-3-4-12-7-9-13(10-8-12)17(19)20/h1-11,18H/b4-3+,16-11? |
Clave InChI |
HYFJDUBKWVILOC-KJFCXQQNSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES isomérico |
C1=CC=C(C(=C1)N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)N=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B411979.png)
![5H-Indeno[1,2-b]pyridin-5-one, hydrazone](/img/structure/B411981.png)
![N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B411983.png)



![Dibenzo[b,d]furan-3,7-dithiol](/img/structure/B411988.png)



![2-Dichloromethyl-4-methylsulfanyl-6-phenyl-[1,3,5]triazine](/img/structure/B411995.png)



